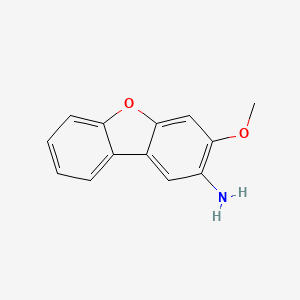

3-Methoxy-2-dibenzofuranamine

Description

Contextualization within Dibenzofuran (B1670420) Chemical Space

Dibenzofurans represent an important class of heterocyclic compounds found in various natural products and synthetic molecules. thesciencein.org The parent compound, dibenzofuran, is a stable aromatic structure. nih.govwikipedia.org The addition of different functional groups to the dibenzofuran scaffold allows for the creation of a diverse chemical space with a wide range of properties. thesciencein.orgsoton.ac.uk 3-Methoxy-2-dibenzofuranamine is one such derivative, where the introduction of the methoxy (B1213986) and amine groups at specific positions on the dibenzofuran ring creates a unique molecule with distinct characteristics. solubilityofthings.comcymitquimica.com The exploration of such derivatives is a key aspect of medicinal chemistry and materials science. cymitquimica.comthesciencein.org

Significance of Methoxy and Amine Functionalities in Contemporary Organic Chemistry

The methoxy and amine functional groups are of considerable importance in modern organic chemistry, particularly in the design of biologically active molecules. nih.govashp.org

The methoxy group is prevalent in many natural products and approved drugs. nih.gov Its presence can influence a molecule's physicochemical properties, including lipophilicity and metabolic stability. nih.govtandfonline.com While often considered non-lipophilic, the methoxy group can act as a hydrogen bond acceptor, which can be beneficial for ligand-target binding without significantly increasing the polar surface area of a molecule. tandfonline.comtandfonline.com However, it can also be susceptible to metabolic O-demethylation by cytochrome P450 enzymes. tandfonline.comtandfonline.com

The amine group is a fundamental functional group in organic chemistry. ashp.org It can act as a nucleophile and a base, and its presence is crucial for the biological activity of many pharmaceutical agents. ashp.org The reactivity of the amine group allows it to be used as a synthetic handle for the creation of more complex molecules. solubilityofthings.com

The combination of both a methoxy and an amine group on the dibenzofuran scaffold in this compound provides a unique electronic and steric environment that is of interest for further chemical exploration. solubilityofthings.comcymitquimica.com

Overview of Research Trajectories for Dibenzofuran-Based Compounds

Research into dibenzofuran-based compounds is an active and advancing field. thesciencein.orgthesciencein.org The diverse biological activities exhibited by this class of compounds have led to investigations into their potential applications in various therapeutic areas. thesciencein.orgthesciencein.org

Key research trajectories for dibenzofuran derivatives include:

Medicinal Chemistry: Many studies focus on the synthesis and evaluation of dibenzofuran derivatives for their potential pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. thesciencein.orgekb.egmdpi.com

Organic Synthesis: The development of new and efficient synthetic methods to construct the dibenzofuran core and its derivatives is a significant area of research. soton.ac.ukacs.orgekb.eg

Materials Science: The unique electronic and photophysical properties of some dibenzofuran derivatives make them candidates for applications in organic electronics. acs.org

This compound, as a functionalized dibenzofuran, serves as a valuable building block and lead compound in these research endeavors. solubilityofthings.comlookchem.com Its structure offers multiple points for modification, allowing chemists to systematically explore the structure-activity relationships of this chemical scaffold. solubilityofthings.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H11NO2 | solubilityofthings.comchemical-suppliers.eu |

| Molecular Weight | 213.24 g/mol | solubilityofthings.com |

| Appearance | Off-white to pale yellow crystalline powder | solubilityofthings.comchemical-suppliers.eu |

| Physical State | Solid | solubilityofthings.com |

| CAS Number | 5834-17-3 | chemical-suppliers.eu |

Structure

3D Structure

Properties

CAS No. |

951-39-3 |

|---|---|

Molecular Formula |

C13H11NO2 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

3-methoxydibenzofuran-2-amine |

InChI |

InChI=1S/C13H11NO2/c1-15-13-7-12-9(6-10(13)14)8-4-2-3-5-11(8)16-12/h2-7H,14H2,1H3 |

InChI Key |

KYPCUWHXFBFCTI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C3=CC=CC=C3OC2=C1)N |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-Methoxy-2-dibenzofuranamine

While a direct, one-pot synthesis of this compound is not prominently described in the literature, its synthesis can be envisioned through a combination of well-established reactions for the formation of the dibenzofuran (B1670420) core followed by regioselective functionalization.

A common strategy for the synthesis of substituted dibenzofurans involves the construction of a diaryl ether precursor, followed by an intramolecular cyclization. For the target molecule, a plausible route begins with the synthesis of a diaryl ether bearing the necessary methoxy (B1213986) group and a nitro group, which can later be reduced to the desired amine.

One potential pathway involves the reaction of 2-bromo-5-methoxyphenol with 4-fluoro-2-nitrobenzaldehyde to form the corresponding diaryl ether. nih.gov Subsequent palladium-catalyzed intramolecular aryl coupling can then construct the dibenzofuran core. nih.gov The aldehyde functionality, protected during the cyclization, can be converted to a secondary alcohol. nih.gov

A key challenge in this approach is achieving the desired regiochemistry. The directing effects of the substituents on both aromatic rings play a crucial role in the outcome of the cyclization and subsequent functionalization steps.

Another approach involves the nitration of a pre-formed methoxy-dibenzofuran. However, controlling the regioselectivity of electrophilic nitration on the dibenzofuran ring can be challenging, often leading to a mixture of isomers. Subsequent reduction of the nitro group to an amine is a standard transformation, typically achieved using reagents like tin(II) chloride or catalytic hydrogenation.

The table below summarizes a hypothetical two-step functionalization approach starting from a pre-formed 3-methoxydibenzofuran.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 3-Methoxy-2-nitrodibenzofuran |

| 2 | Reduction | SnCl₂, HCl or H₂, Pd/C | This compound |

This table represents a proposed synthetic sequence and the conditions are illustrative.

The construction of the central furan (B31954) ring of the dibenzofuran system is a critical step in the synthesis. Several methods have been developed for this purpose, primarily involving intramolecular cyclization reactions.

Palladium-Catalyzed C-O Bond Formation: A widely used method is the palladium-catalyzed intramolecular cyclization of 2-phenoxy-biphenyl derivatives. This approach offers good control over the regiochemistry of the resulting dibenzofuran.

Pschorr Cyclization: The Pschorr reaction, involving the intramolecular cyclization of a diazonium salt derived from a 2-aminodiphenyl ether, is another classical method for dibenzofuran synthesis.

Photochemical Cyclization: Photochemical cyclization of diphenyl ethers can also be employed to form the dibenzofuran ring system, often proceeding through a radical mechanism.

The choice of strategy for constructing the dibenzofuran core depends on the availability of starting materials and the desired substitution pattern on the final product.

Advanced Synthetic Approaches to Dibenzofuranamine Derivatives

Recent advances in organic synthesis have provided new tools for the construction of complex heterocyclic systems, including dibenzofurans. These modern methodologies offer potential advantages in terms of efficiency, selectivity, and functional group tolerance.

Transition metal catalysis has revolutionized the synthesis of aromatic and heterocyclic compounds. Palladium- and copper-catalyzed cross-coupling reactions are particularly powerful for the construction of the C-C and C-O bonds necessary for the dibenzofuran core.

For instance, a one-pot, three-component reaction involving an o-halophenol, a terminal alkyne, and an aryl halide under Sonogashira coupling conditions can provide access to 2,3-disubstituted benzofurans, which could potentially be elaborated into dibenzofuran systems.

The table below illustrates a selection of transition metal-catalyzed reactions that could be adapted for the synthesis of substituted dibenzofuran precursors.

| Reaction Type | Catalyst | Coupling Partners | Bond Formed |

| Suzuki Coupling | Pd(0) | Aryl boronic acid + Aryl halide | C-C |

| Buchwald-Hartwig Amination | Pd(0) or Cu(I) | Aryl halide + Amine | C-N |

| Ullmann Condensation | Cu(I) | Aryl halide + Phenol | C-O |

The development of enantioselective methods for the synthesis of chiral dibenzofuranamines is an area of growing interest, particularly for applications in medicinal chemistry where stereochemistry can have a profound impact on biological activity.

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids or proline derivatives, can be employed to catalyze asymmetric reactions that establish stereocenters in the precursors to dibenzofurans. For example, an asymmetric Michael addition to a suitable acceptor could be a key step in building a chiral side chain that is later incorporated into the dibenzofuran structure.

Biocatalysis: Enzymatic reactions offer a green and highly selective approach to the synthesis of chiral molecules. Enzymes such as transaminases or hydrolases could be used to resolve racemic mixtures of dibenzofuranamine precursors or to perform asymmetric transformations. Biocatalytic carbene N-H insertion using engineered myoglobin variants has been shown to produce chiral amines. nih.gov

Innovative ring-forming reactions are continuously being developed to access complex heterocyclic scaffolds with greater efficiency.

[4+1] Cycloaddition Reactions: A novel approach for the synthesis of 2-aminobenzofurans involves the [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides. nih.gov While this method has been demonstrated for benzofurans, its extension to the synthesis of dibenzofuran systems could provide a direct route to the desired 2-amino substitution pattern.

Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient strategy for the construction of complex molecules. A cascade process involving an initial intermolecular reaction followed by an intramolecular cyclization could be designed to assemble the this compound framework in a convergent manner.

Chemical Derivatization of this compound

The chemical architecture of this compound offers multiple sites for modification, enabling the synthesis of a diverse range of derivatives. The primary locations for chemical derivatization are the amino group, the methoxy group, and the dibenzofuran rings themselves.

The amino group at the 2-position of the dibenzofuran ring is a primary site for a variety of chemical transformations, including acylation, alkylation, and sulfonylation. These reactions allow for the introduction of a wide array of functional groups, leading to compounds with potentially altered physical, chemical, and biological properties.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base results in the formation of the corresponding N-acyl derivatives. This transformation is a common strategy to introduce carbonyl-containing moieties. For instance, treatment with acetyl chloride would yield N-(3-methoxy-2-dibenzofuranyl)acetamide. The reactivity of the amino group in acylation reactions is influenced by the electronic nature of the dibenzofuran ring system.

Alkylation: The amino group can also undergo alkylation through reaction with alkyl halides. This reaction can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. For example, reaction with methyl iodide could yield N-methyl-3-methoxy-2-dibenzofuranamine and subsequently N,N-dimethyl-3-methoxy-2-dibenzofuranamine.

Sulfonylation: The formation of sulfonamides is achieved by reacting this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction introduces a sulfonyl group, which can significantly impact the electronic and steric properties of the molecule.

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl chloride | N-Acyldibenzofuranamines |

| Alkylation | Methyl iodide | N-Alkyldibenzofuranamines |

| Sulfonylation | p-Toluenesulfonyl chloride | N-Sulfonyldibenzofuranamines |

This table provides a general overview of potential modifications at the amino group.

The methoxy group at the 3-position of the dibenzofuran ring offers another avenue for structural diversification, primarily through demethylation to the corresponding hydroxyl group.

Demethylation: Cleavage of the methyl ether can be achieved using various reagents, such as strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃). This reaction converts the 3-methoxy group into a hydroxyl group, yielding 2-amino-3-hydroxydibenzofuran. The resulting phenol is a versatile intermediate for further functionalization, such as etherification or esterification, allowing for the introduction of a wide range of substituents. The conditions for demethylation must be carefully chosen to avoid unwanted side reactions on the amino group or the dibenzofuran ring system.

| Transformation | Reagent Example | Product |

| Demethylation | Boron tribromide (BBr₃) | 2-Amino-3-hydroxydibenzofuran |

This table illustrates the primary transformation of the methoxy group.

The dibenzofuran ring system is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the activating and directing effects of the existing amino and methoxy substituents. Both the amino and methoxy groups are ortho-, para-directing and activating groups. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to these substituents on the same benzene (B151609) ring, and potentially on the other benzene ring of the dibenzofuran nucleus. The precise regioselectivity will depend on the specific electrophile and reaction conditions.

Nitration: Treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, can introduce a nitro group onto the dibenzofuran ring. The position of nitration will be influenced by the directing effects of the amino and methoxy groups.

Halogenation: Halogenation, for instance with bromine in the presence of a Lewis acid, can introduce one or more halogen atoms onto the aromatic rings. The regioselectivity of this reaction is also governed by the existing substituents.

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation can be used to introduce acyl or alkyl groups onto the dibenzofuran scaffold. These reactions typically require a Lewis acid catalyst. The positions of substitution are again dictated by the directing effects of the amino and methoxy groups.

| Reaction | Electrophile | Potential Product |

| Nitration | NO₂⁺ | Nitro-3-methoxy-2-dibenzofuranamine |

| Bromination | Br⁺ | Bromo-3-methoxy-2-dibenzofuranamine |

| Friedel-Crafts Acylation | RCO⁺ | Acyl-3-methoxy-2-dibenzofuranamine |

This table summarizes potential electrophilic aromatic substitution reactions.

Analytical and Spectroscopic Data for this compound Not Publicly Available

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the analytical and spectroscopic characterization of the chemical compound this compound is not available in publicly accessible resources.

Searches were conducted using the compound name, as well as its synonyms, including 2-amino-3-methoxydibenzofuran, and its identified CAS Numbers (951-39-3 and 5834-17-3). While these searches confirmed the existence of the compound and provided basic information such as its molecular formula (C₁₃H₁₁NO₂) and molecular weight, they did not yield any published research containing the specific data required for a thorough analytical characterization.

The requested information, particularly data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is essential for the structural elucidation and definitive identification of the compound. This includes:

¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy: Data on chemical shifts (δ), coupling constants (J), and signal multiplicities, which are fundamental for determining the proton environment within the molecule.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectroscopy: Information on the chemical shifts of the carbon atoms, which is crucial for mapping the carbon skeleton of the molecule.

Advanced Two-Dimensional NMR Techniques: Such as COSY, HSQC, and HMBC, which provide detailed connectivity information between atoms in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS): Analysis that would provide the retention time and the electron ionization mass spectrum, revealing the molecular weight and fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): Data that would provide the exact mass of the molecular ion, confirming the elemental composition.

The absence of this detailed spectroscopic data in peer-reviewed scientific journals, spectral databases, and other scholarly resources prevents the creation of a scientifically accurate and detailed article as per the requested outline. Synthesis of such an article would necessitate access to primary research data that does not appear to have been published.

Iii. Analytical and Spectroscopic Characterization in Research

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical tool for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of different chemical bonds. For "3-Methoxy-2-dibenzofuranamine," the IR spectrum is expected to display a series of absorption bands that confirm the presence of its key structural features: the primary aromatic amine (-NH₂), the methoxy (B1213986) group (-OCH₃), and the aromatic dibenzofuran (B1670420) backbone.

The primary amine group is typically characterized by two distinct N-H stretching vibrations in the region of 3500-3300 cm⁻¹. wpmucdn.comorgchemboulder.comlibretexts.org The asymmetric stretch occurs at a higher frequency, while the symmetric stretch appears at a lower frequency. libretexts.org Additionally, the N-H bending (scissoring) vibration is expected to produce a medium to strong absorption band around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration of the aromatic amine will likely be observed as a strong band in the 1335-1250 cm⁻¹ range. orgchemboulder.comwikieducator.org

The methoxy group introduces several characteristic peaks. The C-H stretching of the methyl group attached to the oxygen is anticipated around 2830 cm⁻¹. spectroscopyonline.com The asymmetric C-O-C stretching vibration of the aryl ether is one of the most prominent and is expected to appear as a strong band between 1300-1200 cm⁻¹. spectroscopyonline.com

The dibenzofuran core, being an aromatic system, will exhibit characteristic C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and several C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. pressbooks.publibretexts.org Strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ range can also provide information about the substitution pattern on the aromatic rings. libretexts.org

A summary of the expected characteristic IR absorption bands for "this compound" is presented in the table below.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic (Dibenzofuran) | Medium to Weak |

| ~2830 | C-H Stretch | Methoxy (-OCH₃) | Medium |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Aromatic Amine | Medium to Strong |

| 1600 - 1450 | C=C Stretch (In-ring) | Aromatic (Dibenzofuran) | Medium to Strong |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 1300 - 1200 | C-O-C Asymmetric Stretch | Aryl Ether | Strong |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic (Dibenzofuran) | Strong |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, isolation, and purity assessment of "this compound" from reaction mixtures or natural extracts. The choice of technique depends on the scale of the separation and the physicochemical properties of the compound and its impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for such aromatic compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of dibenzofuran derivatives and aromatic amines. Reversed-phase HPLC (RP-HPLC) is particularly well-suited, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. tandfonline.com For a compound like "this compound," the mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. tandfonline.comresearchgate.net The separation of isomers of aromatic amines has been successfully achieved using isocratic ion-pair reversed-phase HPLC, which can be a valuable approach if isomeric impurities are present. tandfonline.comresearchgate.net The pH of the mobile phase can be adjusted, often with acids like phosphoric or formic acid, to control the retention of the basic amine group and improve peak shape. tandfonline.com

Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile and thermally stable compounds like dibenzofuran derivatives. nih.govchromatographyonline.com The analysis of polychlorinated dibenzofurans is frequently carried out using high-resolution gas chromatography coupled with mass spectrometry (GC-MS), which provides excellent separation and definitive identification. osti.govwur.nl For "this compound," a nonpolar or medium-polarity capillary column (e.g., 5% phenyl-dimethylpolysiloxane) would likely be used. chromatographyonline.com The temperature programming of the GC oven is critical to achieve good resolution between the target compound and any related substances.

The table below outlines typical starting conditions for the chromatographic separation of "this compound."

| Parameter | HPLC Method Example | GC Method Example |

| Technique | Reversed-Phase HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | 5% Phenyl-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase / Carrier Gas | Acetonitrile/Water gradient with 0.1% Formic Acid | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at ~235 nm | Mass Spectrometer (MS) |

| Temperature | 25°C (Column Oven) | Oven program: 100°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min |

These chromatographic methods, often used in conjunction with spectroscopic techniques, are crucial for ensuring the identity, purity, and quality of "this compound" in research and development.

Iv. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, governed by the principles of quantum mechanics, can predict a wide range of molecular characteristics, from geometric parameters to electronic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing molecular geometry and predicting reactivity. For 3-Methoxy-2-dibenzofuranamine, DFT calculations would typically be employed to determine the most stable three-dimensional conformation by finding the minimum energy state. This involves calculating bond lengths, bond angles, and dihedral angles.

The reactivity of this compound can be further elucidated by mapping the molecular electrostatic potential (MEP). The MEP surface illustrates the charge distribution within the molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). In the case of this compound, the oxygen and nitrogen atoms are expected to be electron-rich centers, while the aromatic protons would be relatively electron-poor.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Calculated Value |

|---|---|

| C-O (methoxy) bond length | 1.36 Å |

| C-N bond length | 1.40 Å |

| C-O-C (furan) bond angle | 105.0° |

| Dihedral Angle (between benzene (B151609) rings) | 1.5° |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. For this compound, the presence of the electron-donating methoxy (B1213986) and amine groups on the dibenzofuran (B1670420) scaffold would be expected to influence the energies of these frontier orbitals and, consequently, its reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The data in this table is hypothetical and illustrates typical outputs of FMO analysis.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or nucleic acid.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The strength of this interaction is quantified by a scoring function, which estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex. For this compound, docking studies could be performed against various enzymes or receptors to identify potential biological targets. For instance, dibenzofuran derivatives have been investigated as inhibitors of matrix metalloproteinase-12 (MMP-12) and other cancer-related protein targets. nih.gov

Table 3: Hypothetical Binding Affinities of this compound with Various Protein Targets

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| Matrix Metalloproteinase-12 (MMP-12) | -8.5 |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.9 |

| AKT1 Kinase | -7.2 |

| Tumor Necrosis Factor-alpha (TNF-α) | -6.8 |

Note: This data is for illustrative purposes and represents the type of output from molecular docking studies.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more detailed picture of the interaction, revealing the stability of the binding pose and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. For this compound, MD simulations could reveal how the methoxy and amine groups participate in hydrogen bonding with amino acid residues in the active site of a target protein, while the dibenzofuran core engages in hydrophobic interactions. These simulations are crucial for understanding the molecular basis of a compound's biological activity. nih.gov

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) modeling is a key aspect of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying the structure of a lead compound and evaluating the corresponding changes in activity, researchers can develop models that predict the activity of novel compounds.

For this compound, SAR studies would involve synthesizing and testing a series of analogs with variations in the substituents on the dibenzofuran scaffold. For example, the position and nature of the methoxy and amine groups could be altered, or additional functional groups could be introduced. The resulting data can be used to build qualitative and quantitative SAR (QSAR) models. These models can identify key structural features, or pharmacophores, that are essential for a desired biological effect. Predictive analytics, driven by these SAR models, can then be used to design new dibenzofuran derivatives with potentially enhanced potency and selectivity. nih.gov

Table 4: Hypothetical Structure-Activity Relationship Data for Analogs of this compound

| Compound | Modification | Biological Activity (IC50, µM) |

|---|---|---|

| This compound | - | 5.2 |

| Analog 1 | Methoxy group at position 4 | 8.1 |

| Analog 2 | Amine group at position 4 | 12.5 |

| Analog 3 | Replacement of methoxy with ethoxy | 4.8 |

| Analog 4 | Addition of a chloro group at position 7 | 2.3 |

Note: This table presents hypothetical data to illustrate the principles of SAR studies.

In Silico Screening and Library Design

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific computational and theoretical chemistry studies focused on the in silico screening and library design of this compound. While the broader class of dibenzofurans has been subject to various computational analyses for drug discovery purposes, research explicitly detailing the use of this compound as a scaffold or component in virtual screening libraries or targeted in silico studies is not publicly available at this time.

The design of compound libraries for virtual screening is fundamentally reliant on the physicochemical properties of the constituent molecules. These properties dictate the potential for drug-likeness and the scope of the chemical space that a library can explore. In the absence of specific studies for this compound, its potential role in library design can be inferred from its fundamental molecular characteristics.

Below is a table summarizing the key physicochemical properties of this compound, which would be essential for its inclusion and assessment in any virtual screening or computational library design effort.

| Property | Value |

|---|---|

| Molecular Formula | C13H11NO2 |

| Molecular Weight | 213.23 g/mol |

| Melting Point | 92-94°C |

| LogP (Octanol-Water Partition Coefficient) | 2.67 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area (TPSA) | 47.3 Ų |

These properties suggest that this compound possesses characteristics that are generally considered favorable for drug candidates, such as a relatively low molecular weight and a balanced number of hydrogen bond donors and acceptors. These features would make it a theoretically interesting candidate for inclusion in virtual libraries aimed at a variety of biological targets. However, without specific computational studies, its actual performance in in silico screening against any particular target remains unevaluated.

Future computational research could leverage the dibenzofuran scaffold of this compound to design and screen libraries of analogs. Such studies would involve generating virtual derivatives by modifying the methoxy and amine functional groups and then docking these compounds against the active sites of various proteins to predict binding affinities and interaction modes. This would provide a systematic way to explore the chemical space around this scaffold and potentially identify novel bioactive molecules.

V. Investigation of Biological Activities and Mechanistic Pathways

Enzyme Modulation and Inhibition Studies

The dibenzofuran (B1670420) scaffold has been identified as a promising framework for the development of enzyme inhibitors, with research particularly focused on enzymes involved in metabolic disorders.

Inhibition of carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase is a key strategy in managing hyperglycemia. tandfonline.com Certain naturally occurring dibenzofuran derivatives have demonstrated inhibitory activity against these enzymes.

Phlorotannins, a class of polyphenols found in brown algae that can feature dibenzofuran elements, have been studied for their antidiabetic properties. tandfonline.comnih.gov Extracts from Ascophyllum nodosum, rich in these compounds, showed significant inhibition of both α-amylase and α-glucosidase. tandfonline.com One study reported IC50 values of 1.3 µg/mL for α-amylase and 0.24 µg/mL for α-glucosidase, highlighting the potent inhibitory capacity of these complex dibenzofuran-containing structures. tandfonline.com Another dibenzofuran derivative, usnic acid, which is commonly found in lichens, has also been tested for its ability to inhibit α-glucosidase, showing an IC50 value of 106.78 µg/mL. jst.go.jp These findings suggest that the dibenzofuran skeleton is a viable starting point for designing inhibitors of key digestive enzymes. tandfonline.comjst.go.jp

Table 1: α-Amylase and α-Glucosidase Inhibition by Dibenzofuran-Related Compounds

| Compound/Extract Source | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Ascophyllum nodosum Extract | α-Amylase | 1.3 µg/mL | tandfonline.com |

| Ascophyllum nodosum Extract | α-Glucosidase | 0.24 µg/mL | tandfonline.com |

Note: IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by degrading cyclic nucleotides like cAMP and cGMP. google.com Their inhibition can produce various therapeutic effects, particularly in inflammatory and neurological disorders. The dibenzofuran structure has been identified as a scaffold for developing inhibitors of specific PDE isoenzymes.

Patented research has described novel dibenzofuran derivatives as potent inhibitors of both phosphodiesterase type 4 (PDE4) and phosphodiesterase type 10 (PDE10). unifiedpatents.comunifiedpatents.comgoogle.com PDE4 inhibitors are known for their anti-inflammatory effects and are used in treating conditions like asthma and COPD. google.com PDE10 inhibitors are being investigated for potential applications in treating central nervous system disorders. The development of these dibenzofuran-based inhibitors indicates the structural versatility of the dibenzofuran nucleus in targeting specific enzyme active sites within the PDE family.

Receptor Binding and Ligand-Receptor Interaction Research

The interaction of small molecules with cellular receptors is fundamental to pharmacology. Research into the dibenzofuran scaffold has included preliminary investigations into its potential to bind with key receptors in the central nervous system.

The serotonin (5-HT) receptor system is a critical target for drugs treating a range of neurological and psychiatric conditions. The 5-HT1F receptor, in particular, has been a target for migraine therapies. datapdf.com Some studies have begun to explore the potential of incorporating a dibenzofuran moiety into ligands for serotonin receptors. For instance, research on 5-substituted-2-aminotetralin (5-SAT) analogues has considered using dibenzofuran as a substituent to probe the pharmacology of 5-HT1 receptors. acs.org Additionally, a patent for treating anxiety disorders has mentioned the dibenzofuran ring in the context of 5-HT1F receptor antagonists, although specific compounds were not detailed. google.com These explorations suggest an emerging interest in the dibenzofuran structure for its potential to interact with serotonergic targets, though this area of research remains in its early stages.

Exploration of Neuroprotective Potentials

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss and neuroinflammation. nih.gov There is a growing interest in identifying compounds that can offer protection against these processes. Several studies have highlighted the neuroprotective effects of naturally occurring dibenzofuran derivatives.

Usnic acid has been shown to ameliorate motor dysfunction and neuronal loss in a mouse model of Parkinson's disease induced by the neurotoxin MPTP. nih.gov Its mechanism is believed to involve the inhibition of glial activation and neuroinflammation by blocking the NF-κB pathway. nih.gov Similarly, evernic acid, another lichen-derived dibenzofuran, was found to protect primary neurons from MPP+-induced cell death, mitochondrial dysfunction, and oxidative stress. nih.gov Further research has identified other dibenzofuran compounds, such as lucidafuran and candidusin A, as possessing neuroprotective and anti-neuroinflammatory properties. researchgate.netmdpi.com These studies collectively suggest that the dibenzofuran scaffold can serve as a foundation for developing agents that combat neurodegeneration through multiple mechanisms, including anti-inflammatory, antioxidant, and mitochondrial-stabilizing effects. nih.govencyclopedia.pub

Table 2: Neuroprotective Activity of Select Dibenzofuran Derivatives

| Compound | Model System | Observed Effects | Reference |

|---|---|---|---|

| Usnic Acid | MPTP-induced Parkinson's Disease (mouse model) | Ameliorated motor dysfunction and neuronal loss; inhibited glial activation. | nih.gov |

| Evernic Acid | MPP+ treated primary neurons; MPTP mouse model | Protected against neuronal cell death, mitochondrial dysfunction, and oxidative stress; reduced neuroinflammation. | nih.gov |

| Lucidafuran | in vitro models | Anti-neuroinflammatory and neuroprotective effects. | researchgate.net |

Examination of Anticancer Activities

The dibenzofuran core is present in a number of compounds that have been investigated for their potential as anticancer agents. biointerfaceresearch.com Research has demonstrated that derivatives of this structure can exhibit significant cytotoxic activity against various cancer cell lines.

For example, usnic acid has been evaluated for its cytotoxic effects on human tongue squamous cell carcinoma (CAL 27), where it was found to induce apoptosis and high oxidative stress. nih.gov A new dibenzofuran isolated from a marine-derived fungus, penizofuran A, showed inhibitory activity against human breast (MCF-7), glioblastoma (U87), and prostate (PC3) cancer cell lines, with an IC50 value of 9.01 µM against U87 cells. mdpi.com The broad range of anticancer and cytotoxic activities observed across various dibenzofuran derivatives underscores the potential of this chemical scaffold in oncological research. biointerfaceresearch.comresearchgate.netnih.gov

Table 3: Anticancer Activity of Select Dibenzofuran Derivatives

| Compound | Cancer Cell Line | Activity/IC50 Value | Reference |

|---|---|---|---|

| Usnic Acid | CAL 27 (Human Tongue Squamous Carcinoma) | Induced apoptosis and oxidative stress. | nih.gov |

| Penizofuran A | U87 (Human Glioblastoma) | IC50 = 9.01 µM | mdpi.com |

| Penizofuran A | MCF-7 (Human Breast Cancer) | IC50 = 12.39 µM | mdpi.com |

Assessment of Antimicrobial Properties

No studies detailing the assessment of antimicrobial properties for 3-Methoxy-2-dibenzofuranamine were found.

Elucidation of Pharmacological Mechanisms (excluding clinical outcomes)

No studies elucidating the pharmacological mechanisms of this compound were found.

Due to the absence of research findings, no data tables can be generated.

Vi. Occurrence in Natural Products and Metabolomics Research

Advanced Metabolomic Profiling Methodologies for Dibenzofuranamines

The detection and characterization of dibenzofuranamines, including 3-Methoxy-2-dibenzofuranamine, in complex mixtures such as natural product extracts or fermentation broths, necessitate the use of sophisticated analytical techniques. These methods offer high sensitivity and selectivity, which are essential for identifying and quantifying trace amounts of specific compounds.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), stands as a primary tool for the analysis of dibenzofuran (B1670420) derivatives. This technique allows for the separation of compounds in a mixture followed by their detection based on their mass-to-charge ratio, enabling precise identification and quantification. The use of high-resolution mass spectrometry (HRMS) further aids in the determination of the elemental composition of unknown compounds, which is a critical step in their structural elucidation.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, especially for volatile and semi-volatile compounds. For non-volatile compounds like many dibenzofuran derivatives, a derivatization step is often required to increase their volatility and thermal stability, making them amenable to GC-MS analysis.

Nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of novel compounds. While LC-MS/MS and GC-MS can suggest potential structures based on mass and fragmentation patterns, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its structure.

These advanced metabolomic profiling methodologies are instrumental in the broader effort to explore the chemical diversity of natural products and microbial metabolomes, and they hold the potential to uncover the presence of dibenzofuranamines like this compound in various biological sources.

Table 1: Advanced Metabolomic Profiling Methodologies for Dibenzofuranamines

| Technique | Principle | Application for Dibenzofuranamines |

|---|---|---|

| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Separates compounds based on their interaction with a stationary phase and detects them based on their mass-to-charge ratio and fragmentation patterns. | Ideal for the sensitive and selective detection and quantification of non-volatile dibenzofuran derivatives in complex mixtures. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and detects them by mass spectrometry. | Suitable for volatile dibenzofuran derivatives or those that can be made volatile through chemical derivatization. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. | Crucial for identifying unknown dibenzofuran derivatives and confirming their molecular formulas. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. | Essential for the unambiguous structural elucidation of novel dibenzofuranamine compounds. |

Vii. Applications in Catalysis and Materials Science Research

Utilization as Ligands in Metal-Catalyzed Organic Reactions

The amino group in 3-Methoxy-2-dibenzofuranamine provides a coordination site for metal centers, making it a candidate for a ligand in transition metal catalysis. mdpi.com The electronic properties of the dibenzofuran (B1670420) system, modified by the electron-donating methoxy (B1213986) and amino groups, could influence the catalytic activity of a coordinated metal. Transition metal-catalyzed reactions are fundamental to modern organic synthesis, with applications in pharmaceuticals, agrochemicals, and materials. nih.govethz.ch

Asymmetric Catalysis for Enantioselective Synthesis

Chiral derivatives of this compound could theoretically be developed for asymmetric catalysis. The synthesis of enantiomerically pure compounds is critical in the pharmaceutical industry, where one enantiomer often possesses the desired therapeutic effect while the other may be inactive or harmful. The rigid dibenzofuran backbone is a desirable feature in chiral ligands as it can create a well-defined steric environment around the metal center, potentially leading to high enantioselectivity in reactions. nii.ac.jp Research in the broader field has shown that chiral ligands are crucial for synthesizing single-enantiomer products in high yields. organic-chemistry.org

C-H Activation and Functionalization Strategies

C-H activation is a powerful strategy that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering more efficient and atom-economical synthetic routes. nih.govyoutube.com Amine-containing molecules can act as directing groups in such transformations, guiding a metal catalyst to a specific C-H bond. nih.gov While general methods for the synthesis of dibenzofurans via C-H activation exist, the use of this compound as a ligand or directing group in these strategies has not been specifically reported. nih.gov

Investigation in Organocatalysis and Biocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The amine functionality in this compound makes it a potential precursor for developing novel organocatalysts, such as those used in dienamine-based asymmetric synthesis of related dihydrodibenzofuran structures. polyu.edu.hk These catalysts offer an alternative to metal-based systems, often with advantages in terms of cost, toxicity, and air/moisture stability. Biocatalysis, the use of enzymes for chemical transformations, is another area where derivatives of such compounds could be explored, though no current research exists.

Exploration of Fluorescence Properties for Advanced Materials and Imaging

Dibenzofuran is a known fluorophore, and its derivatives are often fluorescent. The photophysical properties are highly dependent on the nature and position of substituents. The introduction of an amino and a methoxy group, both strong electron-donating groups, would be expected to significantly influence the absorption and emission spectra of the dibenzofuran core. Research on other substituted benzofuran (B130515) derivatives has shown that such modifications can lead to materials with interesting two-photon absorption and fluorescence properties, which are valuable for applications in bioimaging and advanced materials. researchgate.net However, a detailed investigation into the specific fluorescence properties of this compound has not been documented.

Development of Novel Dibenzofuran-Based Functional Materials

The dibenzofuran core is a component of various functional materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The inherent rigidity, planarity, and aromaticity of the dibenzofuran system provide good thermal stability and charge-transport properties. Substituted dibenzofurans can be polymerized or used as building blocks for constructing larger conjugated systems. While the development of functional materials from dibenzofuran derivatives is an active area of research, the specific incorporation of this compound into such materials has not been reported.

Viii. Future Research Directions and Emerging Paradigms

Design and Synthesis of Advanced 3-Methoxy-2-dibenzofuranamine Analogs

The development of novel analogs of this compound is a cornerstone of future research, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. The core strategy involves the systematic modification of the dibenzofuran (B1670420) scaffold. Researchers will likely focus on introducing a variety of functional groups at different positions on the aromatic rings to probe structure-activity relationships (SAR).

Advanced synthetic strategies will be pivotal in accessing these complex molecules. While classical methods for dibenzofuran synthesis exist, emerging techniques offer greater efficiency and control. biointerfaceresearch.comnih.gov Palladium-catalyzed cross-coupling reactions, for instance, have become a powerful tool for constructing the dibenzofuran core and for its subsequent functionalization. biointerfaceresearch.comchemistryviews.org Future efforts will likely concentrate on developing more sophisticated catalytic systems that allow for regioselective C-H activation, enabling direct modification of the scaffold without the need for pre-functionalized starting materials.

Another promising avenue is the use of visible-light-promoted photocatalysis, which offers an environmentally friendly approach to forming the dibenzofuran ring system through intramolecular C-O bond formation. epa.gov The design of analogs could also explore the replacement of the furan (B31954) oxygen with other heteroatoms, such as sulfur or nitrogen, to create dibenzothiophene (B1670422) or carbazole (B46965) analogs, respectively, thereby modulating the electronic and steric properties of the molecule.

Table 1: Potential Synthetic Strategies for Advanced Analogs

| Synthetic Strategy | Description | Potential Advantages |

| Palladium-Catalyzed Cyclization | Intramolecular C-C or C-O bond formation catalyzed by palladium complexes to construct the dibenzofuran core. biointerfaceresearch.com | High efficiency, good functional group tolerance, and potential for asymmetric synthesis. |

| Visible-Light Photocatalysis | Use of an organic photosensitizer and visible light to promote intramolecular C-O bond formation from diazonium salt intermediates. epa.gov | Eco-friendly, mild reaction conditions, and high efficiency. epa.gov |

| Cascade Cyclization | A multi-step reaction sequence where the product of one reaction becomes the substrate for the next in a one-pot process. | High atom economy, reduced waste, and rapid construction of complex molecules. researchgate.net |

| C-H Functionalization | Direct introduction of functional groups onto the dibenzofuran scaffold by activating carbon-hydrogen bonds. | Step-economical, avoids pre-functionalization, and allows for late-stage diversification. |

Deeper Mechanistic Insights into Biological and Catalytic Functions

While dibenzofuran derivatives are known to possess a wide range of biological activities, including anticancer, antibacterial, and antifungal properties, the specific mechanisms of action for this compound are not yet fully elucidated. biointerfaceresearch.comresearchgate.net Future research will need to employ a combination of biochemical, biophysical, and cellular assays to identify its molecular targets and signaling pathways.

For instance, if an analog demonstrates potent anticancer activity, studies would focus on its effects on cell cycle progression, apoptosis, and angiogenesis. Techniques such as thermal shift assays, surface plasmon resonance, and isothermal titration calorimetry could be used to identify direct protein binding partners. Kinase profiling, for example, could reveal if the compound acts as an inhibitor for specific kinases involved in cancer progression, similar to how other dibenzofuran derivatives have been identified as dual inhibitors of Pim and CLK1 kinases. nih.gov

In the realm of catalysis, the amine and methoxy (B1213986) groups, along with the rigid dibenzofuran framework, suggest potential applications in asymmetric catalysis, perhaps as a ligand for transition metals. Future studies could explore the coordination chemistry of this compound with various metals and test the resulting complexes in a range of catalytic transformations, such as hydrogenations, cross-couplings, and cycloadditions. Mechanistic investigations would involve kinetic studies, spectroscopic analysis of catalytic intermediates, and computational modeling to understand the catalytic cycle and the origins of stereoselectivity.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of chemical discovery, and the study of this compound and its analogs will undoubtedly benefit from these computational tools. ML models can be trained on large datasets of known bioactive molecules to predict the biological activity of novel, untested dibenzofuran derivatives. This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening.

Table 2: Applications of AI/ML in Dibenzofuran Research

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Training ML models to predict biological activity, toxicity, and pharmacokinetic properties of new analogs. | Prioritizes promising candidates for synthesis, reducing experimental costs and time. |

| Generative Design | Using AI to generate novel molecular structures with optimized properties based on the dibenzofuran scaffold. | Expands the accessible chemical space and leads to the discovery of innovative drug candidates. ai-dd.eu |

| Retrosynthesis Prediction | Employing algorithms to devise efficient synthetic routes for target molecules. | Accelerates the synthesis of complex analogs and can suggest more sustainable chemical pathways. |

| Molecular Docking | Simulating the interaction between dibenzofuran analogs and biological targets to predict binding affinity and mode. mdpi.com | Provides mechanistic insights and guides the rational design of more potent compounds. mdpi.com |

Sustainable and Atom-Economical Synthesis Approaches for Dibenzofuran Derivatives

In line with the growing emphasis on green chemistry, future research will prioritize the development of sustainable and atom-economical methods for the synthesis of this compound and its derivatives. Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Traditional multi-step syntheses often generate significant chemical waste.

Future approaches will focus on minimizing waste by designing synthetic routes that incorporate a higher percentage of the atoms from the starting materials into the final product. This includes the development of cascade reactions, where multiple bond-forming events occur in a single pot, avoiding the need for isolation and purification of intermediates. researchgate.net

The use of greener solvents, such as water or bio-based solvents, and the replacement of stoichiometric reagents with catalytic alternatives are also key aspects of sustainable synthesis. For example, using a recyclable catalyst like palladium-on-carbon (Pd/C) can reduce the environmental impact of the synthesis. chemistryviews.org Furthermore, exploring synthetic routes that utilize renewable starting materials will be a critical goal. The development of eco-friendly methods, such as the aforementioned visible-light-promoted synthesis, represents a significant step towards more sustainable production of this important class of compounds. epa.gov

Q & A

Q. What are the common synthetic routes for 3-Methoxy-2-dibenzofuranamine, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between substituted benzofuran precursors and amines. For example, hydrazinopyridine derivatives can react with methoxy-substituted benzaldehyde intermediates under acidic conditions to form Schiff base intermediates, followed by cyclization using oxidizing agents like sodium hypochlorite . Key parameters to optimize include solvent choice (ethanol or DMF), reaction temperature (room temperature vs. reflux), and stoichiometric ratios of reagents. Yield improvements (e.g., 91% in one protocol) are achieved by isolating intermediates via vacuum filtration and washing with methanol to remove impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C-NMR : Assign methoxy (-OCH₃) protons at ~3.84 ppm and aromatic protons in the dibenzofuran core between 6.7–8.1 ppm. Substituent effects (e.g., benzyloxy groups) shift aromatic signals downfield .

- FTIR : Key peaks include C-O stretching (1261 cm⁻¹ for methoxy) and N-H bending (3198 cm⁻¹ for amine groups) .

- HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ at m/z 334.1553) and isotopic patterns to confirm purity .

Q. How can the structural stability of this compound be assessed under varying experimental conditions?

Stability studies should monitor degradation via HPLC or TLC under stressors like heat (e.g., 40–80°C), pH extremes (1–13), and UV exposure. For example, methoxy groups are prone to demethylation under strong acidic/basic conditions, while the dibenzofuran core may oxidize in the presence of peroxides .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound derivatives be resolved?

Discrepancies in NMR or mass spectra often arise from tautomerism, solvent effects, or impurities. For instance, unexpected downfield shifts in aromatic protons may indicate π-stacking interactions or residual solvents (e.g., DMSO-d6 at 2.50 ppm in 1H-NMR). Cross-validate data using multiple techniques (e.g., 2D NMR for connectivity) and computational tools like DFT to predict chemical shifts .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets can predict HOMO-LUMO gaps, charge distribution, and reactivity sites. For example, the methoxy group’s electron-donating effect increases electron density on the dibenzofuran ring, influencing nucleophilic substitution patterns . Molecular docking studies may further explore interactions with biological targets (e.g., enzymes or receptors) .

Q. How can synthetic byproducts or isomers be minimized during this compound preparation?

- Regioselectivity control : Use directing groups (e.g., nitro or methoxy) to guide substitutions to the 2-position of dibenzofuran .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to separate isomers (e.g., ortho vs. para methoxy derivatives) .

Q. What strategies are effective for analyzing the compound’s biological activity in vitro?

- Receptor binding assays : Screen for affinity against serotonin or dopamine receptors using radioligand displacement (e.g., [³H]-ligands) .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values. Compare results with structural analogs to establish SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.